Chlorhydrate de (2R,6R)-2,6-diméthylpipéridine

Vue d'ensemble

Description

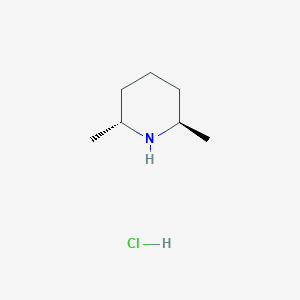

(2R,6R)-2,6-dimethylpiperidine hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Applications De Recherche Scientifique

(2R,6R)-2,6-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are essential for the activity of the final products

Mécanisme D'action

Target of Action

The primary target of (2R,6R)-2,6-dimethylpiperidine hydrochloride, also known as (2R,6R)-hydroxynorketamine, is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . This compound enhances AMPA receptor-mediated excitatory post-synaptic potentials .

Mode of Action

(2R,6R)-2,6-dimethylpiperidine hydrochloride interacts with its target, the AMPA receptor, by enhancing its activity . This interaction results in changes in neuronal activity, specifically in the CA1 region of hippocampal slices .

Biochemical Pathways

The action of (2R,6R)-2,6-dimethylpiperidine hydrochloride affects several biochemical pathways. It enhances AMPA receptor-mediated excitatory post-synaptic potentials . Additionally, it decreases intracellular D-serine concentrations in PC-12 cells , a co-agonist of the NMDA receptor, suggesting an influence on glutamatergic signaling.

Pharmacokinetics

It is known that this compound is a metabolite of ketamine .

Result of Action

The molecular and cellular effects of (2R,6R)-2,6-dimethylpiperidine hydrochloride’s action include enhanced AMPA receptor activity and decreased intracellular D-serine concentrations . These changes can lead to alterations in neuronal activity and synaptic transmission .

Action Environment

The action, efficacy, and stability of (2R,6R)-2,6-dimethylpiperidine hydrochloride can be influenced by various environmental factors. For instance, the frequency of administration can modulate the compound’s effects on memory . .

Analyse Biochimique

Biochemical Properties

(2R,6R)-2,6-Dimethylpiperidine hydrochloride has been found to interact with various biomolecules. It has been reported to increase cortical electroencephalographic gamma power , suggesting that it may interact with enzymes and proteins involved in neuronal signaling .

Cellular Effects

The effects of (2R,6R)-2,6-Dimethylpiperidine hydrochloride on cells are still being elucidated. It has been suggested that it may influence cell function by modulating signaling pathways and gene expression .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .

Metabolic Pathways

It is a metabolite of ketamine , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this parent compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-dimethylpiperidine hydrochloride typically involves chiral resolution techniques. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This process ensures the selective production of the desired enantiomer.

Industrial Production Methods

In industrial settings, the synthesis of (2R,6R)-2,6-dimethylpiperidine hydrochloride may involve large-scale chiral resolution processes. These methods are optimized for high yield and purity, often utilizing advanced chromatographic techniques and crystallization methods to achieve the desired enantiomeric excess.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,6R)-2,6-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical nucleophiles include alkoxides, thiolates, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,6R)-hydroxynorketamine: A metabolite of ketamine with similar chiral properties and biological activities.

(2S,6S)-hydroxynorketamine: Another enantiomer of hydroxynorketamine with distinct pharmacological effects.

Uniqueness

(2R,6R)-2,6-dimethylpiperidine hydrochloride is unique due to its specific stereochemistry, which significantly influences its chemical reactivity and biological activity. Its ability to interact with AMPA receptors and modulate synaptic transmission sets it apart from other similar compounds.

Activité Biologique

(2R,6R)-2,6-dimethylpiperidine hydrochloride is a chiral piperidine derivative with significant biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2R,6R)-2,6-dimethylpiperidine

- CAS Number : 14231-78-8

- Molecular Formula : C7H15N

- Molecular Weight : 113.2 g/mol

- Purity : Typically ≥ 97%

Research indicates that (2R,6R)-2,6-dimethylpiperidine hydrochloride interacts with various biological targets, primarily through modulation of neurotransmitter systems. It is known to influence the activity of receptors involved in neurological processes and has shown potential as an antidepressant and anxiolytic agent.

- Neurotransmitter Modulation : Studies suggest that this compound may enhance serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects.

- Receptor Interaction : It has been reported to act on nicotinic acetylcholine receptors, which are crucial for cognitive function and neuroprotection.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Effects

A study published in Psychopharmacology demonstrated that (2R,6R)-2,6-dimethylpiperidine hydrochloride significantly reduced depressive symptoms in rodent models. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) and showed a dose-dependent reduction in immobility time in the forced swim test (FST), a common measure of antidepressant activity.

Case Study 2: Anxiolytic Properties

In another investigation, the compound was evaluated for its anxiolytic effects using the elevated plus maze (EPM) test. Results indicated that administration at a dose of 15 mg/kg led to increased time spent in the open arms of the maze, suggesting reduced anxiety levels compared to control groups.

Pharmacokinetics

Pharmacokinetic studies reveal that (2R,6R)-2,6-dimethylpiperidine hydrochloride exhibits favorable absorption characteristics with moderate bioavailability. Its half-life is approximately 4–6 hours, allowing for potential once or twice daily dosing regimens.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~50% |

| Half-Life | 4-6 hours |

| Peak Plasma Concentration | 1.5 µg/mL at 1 hour |

Propriétés

IUPAC Name |

(2R,6R)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130291-36-0 | |

| Record name | (2R,6R)-2,6-dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.